molecular formula C13H18F3N3O2 B11100093 N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

Cat. No.: B11100093
M. Wt: 305.30 g/mol
InChI Key: VLLBQXQDULQKHE-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine is a synthetic organic compound known for its unique chemical structure and properties It features a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexane-1,6-diamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with hexane-1,6-diamine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines in a basic medium.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine stands out due to its specific combination of a nitro group, a trifluoromethyl group, and a hexane-1,6-diamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H18F3N3O2

Molecular Weight

305.30 g/mol

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine

InChI

InChI=1S/C13H18F3N3O2/c14-13(15,16)10-5-6-11(12(9-10)19(20)21)18-8-4-2-1-3-7-17/h5-6,9,18H,1-4,7-8,17H2

InChI Key

VLLBQXQDULQKHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCCCN

Origin of Product

United States

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